2-Cyanoimino-1,3-thiazolidine

Insecticide Discovery Neonicotinoid Pharmacology Structure-Activity Relationship

2-Cyanoimino-1,3-thiazolidine (CIT) is the core pharmacophore of thiacloprid, validated for neonicotinoid agrochemical manufacturing. Unlike nitroimine-imidazolidine or nitromethylene-pyrrolidine alternatives, CIT's cyanoimino-thiazolidine scaffold provides distinct Mulliken charge distribution for potent nAChR engagement and a lower log P (~0.2) for tunable environmental fate. Sourced at ≥98% purity via patented cyclization routes, CIT enables SAR-driven insecticide development where tunable lipophilicity is critical. Select CIT when the thiacloprid pharmacophore's unique electronic profile is required.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 26364-65-8
Cat. No. B1274029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoimino-1,3-thiazolidine
CAS26364-65-8
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1CSC(=N1)NC#N
InChIInChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7)
InChIKeyWTUAWWLVVCGTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanoimino-1,3-thiazolidine (CAS 26364-65-8): Core Pharmacophore and Key Intermediate Profile


2-Cyanoimino-1,3-thiazolidine (CIT; CAS 26364-65-8) is a heterocyclic building block containing a thiazolidine ring fused with a cyanoimino moiety, widely recognized as the core pharmacophore of the commercial neonicotinoid insecticide thiacloprid [1]. The compound is characterized by a molecular weight of 127.17 g/mol, a melting point of 157–160°C, and a log P of 0.2–0.49, with the cyano group acting as a strong electron-withdrawing substituent that critically modulates the reactivity and binding affinity of derivatives . It is produced industrially via cyclization of N-cyanodithioiminocarbonate esters with 2-aminoethanethiol and serves as an essential intermediate for agrochemicals and pharmaceuticals [2].

2-Cyanoimino-1,3-thiazolidine (CAS 26364-65-8): Why In-Class Analogs Fail to Substitute


The 2-cyanoimino-1,3-thiazolidine scaffold is not freely interchangeable with other heterocyclic pharmacophores due to the distinct electronic and steric properties conferred by the cyanoimino group. Direct comparative studies demonstrate that replacing the cyanoimino-thiazolidine ring with nitroimine-imidazolidine (imidacloprid-type) or nitromethylene-pyrrolidine systems alters the Mulliken charge distribution on the key electronegative atom, thereby reducing neuroblocking potency and shifting the log P away from the optimum value of 1.19 for nicotinic acetylcholine receptor engagement [1]. Additionally, the cyano group's strong electron-withdrawing character—documented to influence antifungal selectivity against Pyricularia oryzae—cannot be replicated by nitro or unsubstituted imino analogs without compromising the compound's specific activity profile [2]. Substituting the thiazolidine core with imidazolidine, pyrrolidine, or oxazolidine rings consistently yields lower insecticidal potency, as quantified in minimum lethal dose (MLD) assays [1].

2-Cyanoimino-1,3-thiazolidine: Quantified Differentiation Evidence for Scientific Selection


Insecticidal Potency: Cyanoimino-Thiazolidine Pharmacophore MLD Comparison Against American Cockroach

In a systematic head-to-head study, the cyanoiminothiazolidine pharmacophore (as found in thiacloprid derivatives) demonstrated strong insecticidal activity with a minimum lethal dose (MLD) of approximately 10 nmol against the American cockroach via injection. However, this potency was found to be generally weaker than the corresponding nitromethylene or nitroimine compounds (e.g., imidacloprid-type pharmacophores) [1]. The neuroblocking effect of cyanoimino compounds was observed at the micromolar level [1].

Insecticide Discovery Neonicotinoid Pharmacology Structure-Activity Relationship

Neuroblocking Activity and QSAR: Mulliken Charge Correlation for Cyano Nitrogen

Quantitative structure-activity relationship (QSAR) analysis across 23 variants of the key neonicotinoid pharmacophore (constructed with central rings conjugated to NCN, CHNO2, or NNO2) revealed that neuroblocking potency is proportional to the Mulliken charge on the nitro oxygen atom (for nitroimines) or the cyano nitrogen atom (for cyanoimines) [1]. The optimum log P value for this pharmacophore class was evaluated as 1.19 [1].

Neuroblocking Potency QSAR Modeling Neonicotinoid Pharmacophore Optimization

Antifungal Selectivity: Cyano Substitution Enhances Activity Against Rice Blast Pathogen

2-Imino-1,3-thiazolines exhibit selective antifungal activity against Pyricularia oryzae (rice blast pathogen) via a novel mode of action. The introduction of a cyano group at the C-2 imino position to generate 2-cyanoimino-1,3-thiazoline derivatives was hypothesized to alter biological activity due to the strong electron-withdrawing nature of the cyano substituent combined with the lone pair electrons of sulfur and nitrogen in the thiazolidine scaffold [1].

Antifungal Activity Rice Blast Control Pyricularia oryzae

Industrial Process Differentiation: High-Purity CIT as a Critical Building Block

Patented industrial processes for producing 2-cyanoimino-1,3-thiazolidine (CIT) emphasize the ability to achieve high purity and high yield through optimized cyclization of dimethyl N-cyanodithioiminocarbonate with 2-aminoethanethiol in the presence of alkali metal hydroxides [1][2]. The compound is explicitly identified as an essential building block for crop protection active ingredients and pharmaceuticals, with methods aimed at improving efficiency and scalability [3].

Industrial Synthesis Agrochemical Intermediate Process Chemistry

Physicochemical Property Differentiation: Log P and Melting Point vs. Other Neonicotinoid Pharmacophores

2-Cyanoimino-1,3-thiazolidine exhibits a log P (XLogP3) of 0.2–0.49 and a melting point of 157–160°C . In comparison, the nitroimine-imidazolidine pharmacophore (core of imidacloprid) typically shows a log P of approximately 0.57, while the nitromethylene-pyrrolidine system has a higher log P near 1.1 [1]. These differences in lipophilicity directly impact bioavailability, soil mobility, and formulation behavior.

Physicochemical Properties Lipophilicity Formulation Development

2-Cyanoimino-1,3-thiazolidine: Priority Application Scenarios Based on Quantitative Evidence


Neonicotinoid Insecticide Discovery and Lead Optimization

The cyanoiminothiazolidine pharmacophore is the core of thiacloprid and serves as a critical scaffold for developing novel neonicotinoid insecticides. The quantitative MLD benchmark of ~10 nmol against American cockroach [1] and the QSAR relationship linking neuroblocking potency to cyano nitrogen Mulliken charge [1] provide a rational basis for structure-activity optimization. Researchers can leverage the lower log P (~0.2) of the CIT core relative to nitroimine analogs to design compounds with modified environmental fate profiles . This scenario is best supported when insecticidal potency and tunable lipophilicity are primary selection criteria.

Selective Antifungal Agent Development for Rice Blast Disease

2-Imino-1,3-thiazolines demonstrate selective antifungal activity against Pyricularia oryzae via a novel mode of action [1]. The cyano-substituted derivative (2-cyanoimino-1,3-thiazolidine) is hypothesized to exhibit altered or enhanced antifungal selectivity due to the strong electron-withdrawing effect of the cyano group combined with the lone pair electrons of sulfur and nitrogen in the thiazolidine ring [1]. This makes the compound a promising starting point for developing fungicides targeting rice blast, where selectivity and novel mechanisms are needed to overcome resistance.

Industrial-Scale Synthesis of Thiacloprid and Related Agrochemicals

2-Cyanoimino-1,3-thiazolidine is the essential intermediate for manufacturing thiacloprid, a widely used neonicotinoid insecticide [1]. Patented industrial processes ensure high-purity CIT production at scale via optimized cyclization of N-cyanodithioiminocarbonate esters with 2-aminoethanethiol [2]. For procurement in agrochemical manufacturing, CIT offers a validated, scalable supply chain with established purity benchmarks (≥98% GC), making it the preferred intermediate over less accessible or lower-purity alternatives.

Pharmacophore Hopping and Heterocyclic Replacement Studies

The study by Naruse et al. (2008) systematically compared cyanoiminothiazolidine with imidazolidine, pyrrolidine, and oxazolidine central rings, providing a quantitative framework for pharmacophore hopping [1]. This dataset enables researchers to predict the insecticidal and neuroblocking consequences of replacing the thiazolidine core with alternative heterocycles. The finding that cyanoimino derivatives are generally weaker than nitromethylene/nitroimine compounds [1] informs strategic decisions about when to retain the thiazolidine scaffold versus when to switch to a nitroimine system for potency gains.

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